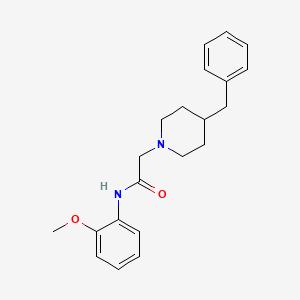![molecular formula C18H22ClN5OS B5367299 N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It is a potent and selective inhibitor of Rac GTPases, which are involved in a variety of cellular processes, including cell migration, invasion, and proliferation. EHT 1864 has been shown to have therapeutic potential in a number of disease models, including cancer, cardiovascular disease, and inflammation.
Mécanisme D'action
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 acts by binding to the switch II region of Rac GTPases, preventing their activation and downstream signaling. This leads to decreased cell migration, invasion, and proliferation in cancer cells, as well as improved cardiac function and reduced inflammation in animal models.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits Rac activation and downstream signaling, leading to decreased cell migration, invasion, and proliferation. In animal models of cardiovascular disease, this compound 1864 improves cardiac function and reduces myocardial infarction size. In addition, this compound 1864 reduces inflammatory responses in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 in lab experiments include its potency and selectivity for Rac GTPases, as well as its ability to inhibit downstream signaling pathways. However, the limitations of using this compound 1864 include its potential off-target effects, as well as the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864. One area of interest is the development of more potent and selective inhibitors of Rac GTPases, which could have therapeutic potential in a variety of disease models. Another area of interest is the investigation of the role of Rac GTPases in other cellular processes, such as autophagy and apoptosis. Finally, the use of this compound 1864 in combination with other therapies, such as chemotherapy or immunotherapy, could have synergistic effects and improve treatment outcomes in cancer patients.
Méthodes De Synthèse
The synthesis of N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 involves several steps, starting with the reaction of 2-ethoxybenzylamine with 2-chloroethanethiol to form the intermediate N-(2-ethoxybenzyl)-2-mercaptoethylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring, and subsequently reacted with phenyl isothiocyanate to form the final product, this compound 1864. The synthesis of this compound 1864 has been described in detail in several publications.
Applications De Recherche Scientifique
N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride 1864 has been used extensively in scientific research to investigate the role of Rac GTPases in various cellular processes. It has been shown to inhibit Rac activation and downstream signaling pathways, leading to decreased cell migration, invasion, and proliferation in cancer cells. This compound 1864 has also been used to study the role of Rac in cardiovascular disease, where it has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In addition, this compound 1864 has been used to study the role of Rac in inflammation, where it has been shown to reduce inflammatory responses in various cell types.
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS.ClH/c1-2-24-17-11-7-6-8-15(17)14-19-12-13-25-18-20-21-22-23(18)16-9-4-3-5-10-16;/h3-11,19H,2,12-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJUBQHEUOKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)

![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)